Ethchlorvynol glucuronide
Description
Ethchlorvynol glucuronide is the phase II metabolic conjugate of ethchlorvynol, a sedative-hypnotic drug used historically to treat insomnia. Glucuronidation, mediated by uridine diphosphate glucuronosyltransferases (UGTs), enhances the water solubility of lipophilic drugs like ethchlorvynol, facilitating renal or biliary excretion. This analysis draws parallels to structurally or functionally related glucuronides to infer its properties, leveraging evidence from ethyl glucuronide, acyl glucuronides, and other conjugates.
Properties
CAS No. |
56050-11-4 |
|---|---|
Molecular Formula |
C13H17ClO7 |
Molecular Weight |
320.72 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(E)-1-chloro-3-ethylpent-1-en-4-yn-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H17ClO7/c1-3-13(4-2,5-6-14)21-12-9(17)7(15)8(16)10(20-12)11(18)19/h1,5-10,12,15-17H,4H2,2H3,(H,18,19)/b6-5+/t7-,8-,9+,10-,12-,13?/m0/s1 |
InChI Key |
QVPCVYXUELXQBC-KHPYKDKZSA-N |
SMILES |
CCC(C=CCl)(C#C)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Isomeric SMILES |
CCC(/C=C/Cl)(C#C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Canonical SMILES |
CCC(C=CCl)(C#C)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Synonyms |
ethchlorvynol C-glucuronide ethchlorvynol glucuronide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Glucuronides
Ethyl Glucuronide (EtG)
- Synthesis & Detection: EtG, a non-volatile ethanol metabolite, is synthesized enzymatically or chemically (e.g., via acetobromo-glucosiduronic acid and ethanol) . Detection in serum/urine involves acetone precipitation, derivatization (e.g., acetylation), and analysis via GC-MS or LC-MS/MS .
- Clinical Utility: EtG serves as a biomarker for alcohol consumption, with urinary detection windows up to 80 hours post-exposure . Specificity is high, though non-beverage ethanol sources (e.g., hand sanitizers) may interfere .
- Key Differences: Unlike ethchlorvynol glucuronide (a drug metabolite), EtG reflects ethanol intake. This compound may share similar detection methodologies (e.g., LC-MS/MS) but lacks established clinical biomarkers.
Acyl Glucuronides (e.g., Ibuprofen, Clopidogrel)
- Reactivity & Stability :
Acyl glucuronides exhibit nucleophilic reactivity, undergoing hydrolysis and transacylation. Their half-lives (t1/2) vary: unsubstituted acyl glucuronides (e.g., ibuprofen) degrade rapidly (t1/2 ~16 hours), while dimethylated analogs are slower (t1/2 ~23.3 hours) . Reactivity is influenced by carboxylate groups, which accelerate transacylation in fast-reacting compounds . - Toxicity: Reactive acyl glucuronides may covalently bind proteins, causing idiosyncratic toxicity. This compound, if acyl-linked, could pose similar risks, but its structure (non-acyl) likely reduces reactivity.
Phenolic and Flavonoid Glucuronides
- Antioxidant Activity :
Ferulic acid glucuronide retains partial antioxidant capacity compared to its parent compound, though sulfated metabolites show reduced activity . Quercetin-3-O-glucuronide and kaempferol-3-O-glucuronide contribute to antioxidant effects in plant extracts . - This compound may follow similar disposition, dependent on UGT activity and transporter interplay.
Steroid and Hormone Glucuronides
- Transporter Interactions :
Estradiol-17β-glucuronide is transported by OATP1B1/1B3, impacting its hepatic uptake and efflux . Competitive counterflow assays reveal substrate specificity, with rifampicin and taurocholate inhibiting transport . - Analytical Challenges: Isomeric glucuronides (e.g., etiocholanolone vs. epiandrosterone glucuronides) require ion mobility-mass spectrometry (IMS) for resolution . This compound’s structural complexity may necessitate similar advanced techniques.
Data Tables: Key Comparisons
Table 1: Stability and Reactivity of Glucuronides
Table 2: Analytical Methods for Glucuronides
Research Findings and Implications
- Transporter Influence: MRP2 and BCRP transporters significantly affect systemic exposure of glucuronides (e.g., 46-fold AUC increase for EEG in MRP2 knockout mice) . This compound’s disposition may similarly depend on efflux transporters.
- Structural Compaction : Primary glucuronides (e.g., triclosan) are more compact (compaction factor = 1.174) than secondary metabolites (1.102), impacting their detection and interactions .
Q & A
Q. What validated analytical methods are recommended for detecting Ethchlorvynol glucuronide in biological samples?
this compound can be quantified using gas chromatography (GC) with electron-capture detection (ECD) for high sensitivity (detection limit: 0.25 µg/mL) . For higher specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, as demonstrated in ethyl glucuronide (EtG) studies, using columns like Purospher® STAR RP-18 and gradient elution protocols . Internal standards (e.g., deuterated analogs) should be incorporated to minimize matrix effects.
Q. How should urine samples be prepared to ensure accurate quantification of this compound?
Urine samples require protein precipitation with acetone or acetonitrile, followed by derivatization (e.g., acetylation) for GC-based methods . For LC-MS/MS, solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery. Method validation should include tests for matrix effects, recovery (>85%), and precision (CV <15%) .
Q. What are the stability considerations for this compound in stored samples?
Urinary glucuronides are stable for ≥4 months at -20°C, but plasma samples degrade significantly under the same conditions. Freeze-thaw cycles should be minimized, and preservatives (e.g., sodium azide) added to prevent bacterial hydrolysis .
Advanced Research Questions
Q. How can pharmacokinetic modeling address the biphasic decline of this compound in serum?
Ethchlorvynol’s serum pharmacokinetics follows a two-compartment model, with rate constants for elimination (0.13 hr⁻¹) and distribution (central-to-tissue compartment ratio: 1:3.5) . Bayesian analysis, using Markov chain Monte Carlo (MCMC) simulations, can refine parameter estimates by incorporating prior distributions from population data .
Q. What methodological challenges arise when correlating urinary this compound levels with hepatic metabolism?
Urinary creatinine correction is critical to account for renal function variability, as uncorrected data may overestimate inter-individual differences . Additionally, metabolic zonation in the liver (e.g., pericentral glucuronidation vs. periportal glucose secretion) can cause discrepancies between systemic and urinary metabolite levels .
Q. Which UDP-glucuronosyltransferase (UGT) isoforms are implicated in Ethchlorvynol glucuronidation, and how can their activity be assayed?
While specific UGT isoforms for Ethchlorvynol are not yet characterized, in vitro assays using recombinant UGT enzymes (e.g., UGT1A1, UGT1A9) can identify activity. Microsomal incubations with NADPH and uridine diphosphoglucuronic acid (UDPGA) followed by LC-MS/MS analysis are standard . Phenotyping studies in human liver microsomes with isoform-specific inhibitors (e.g., bilirubin for UGT1A1) can further clarify contributions .
Data Analysis & Experimental Design
Q. How should researchers resolve contradictions in this compound excretion data across studies?
Discrepancies may arise from differences in detection limits (e.g., GC vs. LC-MS/MS) or sampling intervals. Meta-analyses should normalize data to creatinine-adjusted urinary concentrations and stratify by dose (e.g., 200–750 mg capsules) and sampling time (peaks at 1 hr post-administration) .
Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?
Mixed-effects models can account for inter-individual variability in glucuronidation capacity. One-way ANOVA is suitable for comparing group means (e.g., control vs. hepatopathology models), with post-hoc tests (Tukey’s HSD) for pairwise comparisons .
Comparative & Translational Research
Q. How does this compound’s pharmacokinetics compare to other sedative-hypnotic glucuronides (e.g., diazepam metabolites)?
Unlike diazepam glucuronides, this compound exhibits a lower urinary excretion fraction (0.025% vs. 5–10%) and shorter detection windows. Comparative studies should standardize creatinine correction and UGT phenotyping protocols .
Q. Can this compound serve as a biomarker for hepatic dysfunction in preclinical models?
In fatty hepatosis models, bilirubin glucuronide levels decrease by 44% in blood but increase in bile, suggesting impaired transport . Similar studies for this compound would require bile duct cannulation and tandem serum/urine sampling to assess hepatocyte efflux mechanisms .
Methodological Innovations
Q. What emerging technologies could improve this compound quantification?
High-resolution mass spectrometry (HRMS) coupled with ultra-HPLC (uHPLC) enables untargeted metabolomic profiling, identifying novel conjugates . Isotope-ratio MS (LC-IRMS) could trace ²H-labeled precursors in gluconeogenesis studies, though derivatization complexity remains a barrier .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
